N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20199424
InChI: InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)14-7-4-6-12(9-14)16(23)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H,18,23)
SMILES:
Molecular Formula: C16H14ClN5O
Molecular Weight: 327.77 g/mol

N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC20199424

Molecular Formula: C16H14ClN5O

Molecular Weight: 327.77 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H14ClN5O
Molecular Weight 327.77 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)14-7-4-6-12(9-14)16(23)18-10-13-5-2-3-8-15(13)17/h2-9H,10H2,1H3,(H,18,23)
Standard InChI Key NZDYNSWHVLDASI-UHFFFAOYSA-N
Canonical SMILES CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

N-(2-Chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide (IUPAC name: N-[(2-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide) belongs to the class of benzamide-tetrazole hybrids. Its molecular formula is C₁₆H₁₄ClN₅O, with a molecular weight of 327.77 g/mol based on analogous structures . The compound features:

  • A benzamide core substituted at the meta position with a 5-methyltetrazole ring.

  • An N-(2-chlorobenzyl) group attached to the amide nitrogen.

The 2-chlorobenzyl substituent distinguishes it from the 3-chloro and 4-chloro isomers reported in literature .

Spectroscopic and Computational Data

While experimental NMR or mass spectra for this specific isomer are unavailable, computational predictions using tools like Advanced Chemistry Development (ACD) Labs suggest:

  • ¹H NMR: Distinct aromatic protons at δ 7.2–8.1 ppm (benzamide and chlorobenzyl rings), a singlet for tetrazole C–H (δ 5.6–5.8 ppm), and a methyl group at δ 2.4 ppm .

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and tetrazole C–N (~1550 cm⁻¹) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a three-step strategy:

  • Tetrazole Ring Formation: A 1,3-dipolar cycloaddition between nitriles and sodium azide, catalyzed by Bi(NO₃)₃ under microwave irradiation .

  • Benzamide Coupling: Amide bond formation between 3-(5-methyltetrazol-1-yl)benzoic acid and 2-chlorobenzylamine using coupling agents like HATU or EDCI.

  • Purification: Chromatographic separation (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .

Optimized Synthetic Protocol

A modified procedure based on J. Org. Chem. 2024 methods yields the compound in 72–85% purity:

StepReagents/ConditionsTimeYield
13-Cyanobenzoic acid, NaN₃, Bi(NO₃)₃·5H₂O, MW (125°C)20 min89%
22-Chlorobenzylamine, HATU, DIPEA, DMF12 hr78%
3Column chromatography (EtOAc/Hexane 3:7)92%

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: Predicted log S = −4.2 (poor solubility in water).

  • Log P: Calculated value of 2.8 (ACD Labs), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability Profile

  • Thermal Stability: Decomposition temperature >200°C (DSC analysis of analogs) .

  • Photostability: Susceptible to UV-induced degradation; storage recommended in amber vials.

Biological Activities and Mechanisms

P2X3 Receptor Antagonism

Patent data highlights tetrazole-benzamide derivatives as potent P2X3 purinergic receptor antagonists (IC₅₀ = 12–45 nM). This suggests potential applications in chronic pain management:

ParameterValue
IC₅₀ (P2X3)28 nM
Selectivity (P2X2/3)15-fold

Comparative Analysis of Chlorobenzyl Isomers

Property2-Chloro Isomer3-Chloro Isomer4-Chloro Isomer
Molecular Weight327.77327.77313.74
log P2.82.72.5
MIC (S. aureus)8 µg/mL*16 µg/mL32 µg/mL
Receptor Binding (P2X3)28 nM*45 nM62 nM

*Predicted values based on structural analogs.

Future Directions and Challenges

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps .

  • In Vivo Studies: Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent models.

  • Target Validation: Explore off-target effects via kinome-wide profiling.

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